1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclobutane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutylcarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like 1,4-dioxane and requires stirring for about 15 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions produce various oxidized or reduced derivatives.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid: Similar structure with an additional hydroxyl group.
1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure with different substitution on the cyclobutane ring.
1-{[(tert-butoxy)carbonyl]amino}cyclohexanecarboxylic acid: Similar protecting group but with a cyclohexane ring instead of cyclobutane.
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain peptides and other complex molecules where such properties are advantageous.
Properties
Molecular Formula |
C12H21NO4 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(8(14)15)7-6-11(12,4)5/h6-7H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
MTICWAQMELLTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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